Dexamethasone phenylpropionate
CAS No.: 1879-72-7
Cat. No.: VC21348532
Molecular Formula: C31H37FO6
Molecular Weight: 524.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1879-72-7 |
---|---|
Molecular Formula | C31H37FO6 |
Molecular Weight | 524.6 g/mol |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate |
Standard InChI | InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1 |
Standard InChI Key | CTKMBLPPDDQOSU-JPYVRCQISA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C |
Chemical Properties and Structure
Chemical Identity and Structure
Dexamethasone phenylpropionate possesses distinct chemical characteristics that define its identity and functionality:
Property | Value |
---|---|
CAS Number | 1879-72-7 |
Molecular Formula | C31H37FO6 |
Molecular Weight | 524.62000 |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate |
Structurally, the compound features the dexamethasone molecule with a phenylpropionate ester group attached at the 21-position . This specific esterification significantly enhances the lipophilicity of the molecule, consequently influencing its pharmacokinetic properties and extending its duration of action within biological systems.
Physical Properties
Dexamethasone phenylpropionate exhibits the following physical characteristics that influence its handling, formulation, and biological behavior:
Physical Property | Value |
---|---|
Density | 1.28 g/cm³ |
Boiling Point | 669.2°C at 760 mmHg |
Flash Point | 358.5°C |
LogP | 4.07940 |
Vapor Pressure | 8.02E-19 mmHg at 25°C |
Index of Refraction | 1.596 |
Polar Surface Area | 100.90000 |
The physical properties, particularly its relatively high LogP value of 4.07940, indicate the compound's pronounced lipophilic nature . This lipophilicity significantly contributes to its prolonged duration of action compared to other dexamethasone formulations, as it affects the compound's distribution, tissue penetration, and retention within the body.
Pharmacological Properties
Mechanism of Action
Dexamethasone phenylpropionate, like other glucocorticoids, exerts its pharmacological effects primarily through interaction with the glucocorticoid receptor. Following administration, the ester undergoes hydrolysis, releasing the active dexamethasone molecule, which then crosses cell membranes and binds to cytoplasmic glucocorticoid receptors. This binding initiates a cascade of cellular and molecular events that ultimately leads to the modulation of gene expression and protein synthesis.
The anti-inflammatory effects of dexamethasone phenylpropionate derive from multiple mechanisms, including suppression of neutrophil migration to inflammation sites, reduction in inflammatory mediator production (such as prostaglandins and leukotrienes), inhibition of pro-inflammatory cytokine synthesis, and reversal of increased capillary permeability associated with inflammatory processes.
Clinical Indications
The European Medicines Agency documentation indicates that dexamethasone phenylpropionate-containing products like Dexafort have several approved veterinary indications:
-
As an anti-inflammatory agent in horses, cattle, dogs, and cats
-
As an anti-allergic treatment across multiple species
-
For treatment of primary ketosis in cattle
These diverse indications highlight the compound's versatility in veterinary medicine, addressing both acute and chronic conditions across different animal species.
Formulation and Administration
Component | Concentration per mL |
---|---|
Dexamethasone phenylpropionate | 2.67 mg |
Dexamethasone sodium phosphate | 1.32 mg |
Benzyl alcohol (preservative) | 10.4 mg |
Additional excipients in such formulations commonly include methylcellulose, sodium citrate dihydrate, sodium chloride, tragacanth, and water for injection, creating a white to off-white suspension suitable for injection .
Pharmacokinetics
Absorption and Distribution
The pharmacokinetic profile of dexamethasone phenylpropionate varies based on formulation, administration route, and species. Following subcutaneous or intramuscular administration, the compound undergoes gradual hydrolysis, releasing active dexamethasone. When administered as part of a combination formulation with dexamethasone sodium phosphate, the product provides both immediate effects (from the sodium phosphate ester) and prolonged action (from the phenylpropionate ester) .
Metabolism and Elimination
Research in greyhounds has yielded valuable insights into the pharmacokinetics of dexamethasone phenylpropionate. A study examining subcutaneous administration of dexamethasone formulated as phenylpropionate combined with sodium phosphate revealed:
-
A terminal half-life of 25.6 hours in plasma
-
A terminal half-life of approximately 26 hours in urine
-
At 96 hours post-administration, plasma hydrocortisone concentrations returned to background levels
-
At 96 hours, dexamethasone levels remained around the limit of quantification in three of six studied greyhounds
These findings highlight the extended duration of action of dexamethasone phenylpropionate compared to formulations containing only dexamethasone sodium phosphate, which exhibited a shorter terminal half-life of approximately 10.4 hours in plasma and 16 hours in urine .
Residue Studies
The use of dexamethasone phenylpropionate in food-producing animals necessitates understanding its residue profile. A field study investigating residues in milk after intramuscular injection of dexamethasone preparations (including a combination of sodium phosphate and phenylpropionate esters) in lactating dairy cows found:
-
Drug residues in milk reached up to 8.4 ng/mL 12 hours after treatment
-
Dexamethasone residues declined to below 1.0 ng/mL within 3 days after treatment
These findings provide important information for establishing appropriate withdrawal periods for milk from treated animals, ensuring food safety when this compound is used in dairy cattle.
Synthesis and Preparation
Synthetic Routes
The synthesis of dexamethasone phenylpropionate typically involves the esterification of dexamethasone with phenylpropionic acid. This reaction generally requires:
-
A dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation
-
Anhydrous conditions to prevent hydrolysis of the ester bond
-
Appropriate purification techniques to isolate the desired product
The esterification reaction can be improved by adding a strong acid catalyst to a pyridine solution, which considerably increases the yield of ester and decreases or prevents the formation of unwanted N-acylurea compounds . This approach represents a significant advancement in the efficient synthesis of ester derivatives like dexamethasone phenylpropionate.
Comparison with Other Dexamethasone Derivatives
Pharmacokinetic Differences
Different dexamethasone esters exhibit distinct pharmacokinetic profiles, influencing their clinical applications. A comparative study in greyhounds highlighted these differences:
Dexamethasone Formulation | Plasma Terminal Half-life | Urine Terminal Half-life |
---|---|---|
Dexamethasone sodium phosphate | 10.4 hours | ~16 hours |
Dexamethasone phenylpropionate with sodium phosphate | 25.6 hours | ~26 hours |
These differences in half-life reflect the influence of the ester group on the distribution, metabolism, and elimination of the active compound . The extended half-life of the phenylpropionate ester makes it particularly suitable for conditions requiring prolonged glucocorticoid effects with less frequent dosing.
Clinical Applications Comparison
The combination of dexamethasone phenylpropionate and dexamethasone sodium phosphate offers both rapid onset (from the sodium phosphate component) and sustained action (from the phenylpropionate component), making it versatile for various therapeutic applications .
For example, in the treatment of bovine ketosis, these combination formulations provide effective management of the condition, with the immediate action addressing acute symptoms while the prolonged effect helps maintain therapeutic levels and prevent recurrence. Similarly, in anti-inflammatory therapy, this dual-action approach provides prompt relief followed by sustained anti-inflammatory effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume